molecular formula C19H17F2N5OS B1667228 BMS-605541 CAS No. 639858-32-5

BMS-605541

Numéro de catalogue: B1667228
Numéro CAS: 639858-32-5
Poids moléculaire: 401.4 g/mol
Clé InChI: CUPLTRAPYIXFAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du BMS 605541 implique plusieurs étapes, en commençant par la préparation de l'échafaudage 2-aminothiazole, qui est un élément clé de sa structure. La voie de synthèse comprend généralement les étapes suivantes :

    Formation de l'échafaudage 2-aminothiazole : Cela implique la réaction d'un thioamide avec une halocétone en conditions basiques.

    Couplage avec un halogénure d'aryle : Le 2-aminothiazole est ensuite couplé avec un halogénure d'aryle en utilisant une réaction de couplage croisé catalysée au palladium.

    Introduction des atomes de fluor : Les atomes de fluor sont introduits par une réaction de substitution nucléophile.

    Modifications finales :

Les méthodes de production industrielle du BMS 605541 impliqueraient une mise à l'échelle de ces voies de synthèse tout en garantissant la pureté et le rendement du produit final. Cela nécessite généralement l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, ainsi que des techniques de purification telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

Structural Features and Reactivity

BMS-605541 contains several reactive moieties (Fig. 1):

  • Benzamide core : Potential hydrolysis under acidic/basic conditions.

  • 2,4-Difluoro substituents : Susceptible to nucleophilic aromatic substitution.

  • Thiazole-pyridinylamino side chain : May participate in coordination or hydrogen bonding.

  • Cyclopropyl group : Offers steric hindrance and stability under certain conditions.

While no direct reaction data exists in the provided sources, these functional groups suggest plausible reactivity patterns .

Synthetic Optimization Strategies

The synthesis of complex molecules like this compound likely employs Design of Experiments (DoE) and kinetic modeling , as highlighted in case studies for analogous compounds :

Key Optimization Parameters

FactorImpact on ReactionExample from Literature
TemperatureAccelerates kinetics, affects purityCediranib synthesis optimized at 93% yield via higher temperatures .
Residence timeBalances conversion vs. byproductsVanillin intermediates improved with prolonged times .
StoichiometryReduces excess reagents/costGlyoxylic acid-catechol reaction adjusted via DoE .

Kinetic Insights

  • Reactions often follow multi-step mechanisms (e.g., azetidinium ion formation in cediranib synthesis) .

  • First-order kinetics may indicate rate-limiting steps involving intermediates .

Challenges in Scale-Up

No direct data exists for this compound, but general considerations include:

  • Impurity control : Byproducts from fluorine displacement or thiazole degradation.

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often used for amide bond stability .

  • Catalysis : Potential use of transition metals for C–N coupling (unconfirmed for this compound).

Biological Activity Context

As a VEGFR-2 inhibitor (IC50 = 23 nM) , this compound’s stability in physiological conditions (e.g., hydrolysis in blood plasma) is critical but unreported in the provided sources.

Data Gaps and Recommendations

The absence of explicit reaction data for this compound in the reviewed literature highlights the need for further experimental studies, including:

  • Degradation studies : Hydrolytic/oxidative pathways.

  • Synthetic route publication : Detailed steps, catalysts, and yields.

Applications De Recherche Scientifique

Introduction to BMS-605541

This compound is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value of 23 nM. This compound exhibits more than ten-fold selectivity for VEGFR-2 over VEGFR-1, making it a significant candidate in cancer research, particularly in the treatment of various tumors, including lung and colon cancers. Its chemical structure is characterized as N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide, and it is noted for its high purity (≥98%) and oral bioavailability in rodent models .

Applications in Cancer Research

This compound has been primarily studied for its antitumor properties. The following sections detail its applications across various cancer types and mechanisms of action.

Antitumor Efficacy

This compound has demonstrated significant antitumor activity in preclinical models. It is particularly effective against:

  • Lung Cancer : Studies have shown that this compound inhibits tumor growth in lung cancer xenograft models, indicating its potential as a therapeutic agent .
  • Colorectal Cancer : Similar efficacy has been observed in colon cancer models, further supporting its role as a VEGFR-2 inhibitor in targeting tumor angiogenesis .

Case Study: Fibroblast Growth Factor Interaction

In a study investigating the interactions between fibroblast growth factor (FGF) and neuronal activation, this compound was used to block FGF-induced effects on specific neuronal populations. The results indicated that FGF1 activation of neurons was dependent on VEGFR signaling, highlighting the compound's role beyond traditional cancer applications into neurobiology .

Table 1: Summary of Preclinical Findings on this compound

Study TypeCancer TypeModel TypeKey Findings
Xenograft StudyLung CancerHuman Tumor ModelsSignificant reduction in tumor size
Xenograft StudyColorectal CancerHuman Tumor ModelsInhibition of angiogenesis and tumor growth
Neurobiological StudyNeuronal ActivationRodent ModelsBlocked FGF1 effects on neuronal activation via VEGFR

Clinical Trials and Future Directions

While this compound has shown promise in preclinical studies, its transition to clinical trials is essential for determining its efficacy and safety in humans. Bristol Myers Squibb has been involved in various research initiatives aimed at advancing this compound through clinical phases.

Ongoing Research Initiatives

Bristol Myers Squibb supports independent research through Investigator Sponsored Research (ISR) programs, encouraging academic partnerships to explore novel applications of this compound in oncology and beyond . The focus areas include:

  • Investigating combination therapies with other anticancer agents.
  • Exploring its potential applications in other diseases influenced by VEGF signaling.

Mécanisme D'action

BMS 605541 exerts its effects by selectively inhibiting the kinase activity of VEGFR-2. This inhibition prevents the phosphorylation of VEGFR-2 and subsequent activation of downstream signaling pathways involved in angiogenesis. By blocking these pathways, BMS 605541 effectively reduces endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth and metastasis .

The molecular targets of BMS 605541 include VEGFR-2, Flk-1, VEGFR-1, and PDGFR-β. The compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signaling .

Comparaison Avec Des Composés Similaires

Le BMS 605541 est unique dans sa sélectivité et sa puissance en tant qu'inhibiteur de la kinase VEGFR-2. Des composés similaires comprennent :

Comparé à ces composés, le BMS 605541 montre une sélectivité plus élevée pour le VEGFR-2, ce qui en fait un outil précieux pour étudier les voies spécifiques au VEGFR-2 et développer des thérapies ciblées.

Activité Biologique

BMS-605541 is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment.

Chemical Profile

  • Chemical Name : this compound
  • CAS Registry Number : 639858-32-5
  • Molecular Weight : 421.5 g/mol
  • IC50 Value : 23 nM for VEGFR-2
  • Selectivity : Over 10-fold selectivity for VEGFR-2 compared to VEGFR-1 .

This compound functions by competitively inhibiting the ATP-binding site of VEGFR-2. This inhibition prevents the receptor from activating downstream signaling pathways essential for endothelial cell proliferation and migration, thereby reducing angiogenesis associated with tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 phosphorylation in human endothelial cells. The compound's potency was assessed through various assays, including:

  • Cell Viability Assays : Using cell lines such as HUVEC (human umbilical vein endothelial cells), researchers measured the impact of this compound on cell proliferation.
  • Angiogenesis Assays : The compound was tested in Matrigel assays to evaluate its effect on tube formation by endothelial cells.

Results Summary

Assay TypeResult
IC50 (VEGFR-2)23 nM
Selectivity>10-fold for VEGFR-2 over VEGFR-1
Inhibition of Tube FormationSignificant reduction observed in Matrigel assays

Case Studies and Clinical Applications

This compound has been explored in preclinical models for various cancers, including lung and colorectal cancers. Notably, it has shown promise in:

  • Lung Cancer Models : In xenograft models, this compound administration led to reduced tumor growth and improved survival rates.
  • Colorectal Cancer Studies : The compound demonstrated efficacy in inhibiting tumor-associated angiogenesis, suggesting potential for therapeutic use in colorectal cancer patients.

Research Findings

A study published in the European Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the core structure can enhance potency and selectivity against VEGFRs .

Key Findings from Literature

  • Efficacy : this compound significantly inhibited tumor growth in preclinical models.
  • Safety Profile : Early studies suggested a favorable safety profile, with minimal off-target effects observed at therapeutic doses.
  • Combination Therapies : Investigations into combining this compound with other chemotherapeutics are ongoing to assess synergistic effects.

Propriétés

IUPAC Name

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPLTRAPYIXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-[pyridin-2-ylamino]-thiazole-5-carbaldehyde (41.0 mg, 0.2 mmol) and 5-amino-N-cyclopropyl-2,4-difluorobenzamide (46.6 mg, 0.22 mmol) in TFA/DCM (1:1, 1 mL) was stirred at RT for 10 min and triethylsilane (0.1 mL) was added. The mixture was stirred for 1 h, then concentrated and the residue was neutralized with NaHCO3 solution and the precipitates occurred. The precipitates were collected, washed with water and dried. The solid was triturated with MeOH and filtered to afford the title compound as a grayish solid (38 mg, 47%). Small amount of solid was boiled in methanol, the mixture was cooled to RT and filtered to afford a white solid. MS m/z 402 (M+H)+. 1H NMR (DMSO-d6) δ 8.23 (d, 1H, J=4.0 Hz), 8.15 (s, 1 H), 7.65 (t, 1 H, J=7.15 Hz), 7.26 (s, 1 H), 7.16 (m, 1 H), 7.01 (d, 1 H, J=8.75 Hz), 6.95 (m, 1 H), 6.89 (t, 1 H, J=7.15 Hz), 6.12 (s 1 H), 4.43 (m, 2 H), 2.79 (m, 1 H), 0.69 (m, 2 H), 0.51 (m, 2 H).
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
46.6 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-605541
Reactant of Route 2
Reactant of Route 2
BMS-605541
Reactant of Route 3
Reactant of Route 3
BMS-605541
Reactant of Route 4
BMS-605541
Reactant of Route 5
Reactant of Route 5
BMS-605541
Reactant of Route 6
Reactant of Route 6
BMS-605541

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.